molecular formula C15H15Cl2NO2S B2705071 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide CAS No. 857041-71-5

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide

Cat. No.: B2705071
CAS No.: 857041-71-5
M. Wt: 344.25
InChI Key: DNBBOVLOJJLSAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-1-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce sulfonic acids or amines .

Scientific Research Applications

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide involves the inhibition of specific enzymes or proteins. For instance, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Known for its use in treating toxoplasmosis

Uniqueness

4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its dual chloro-substitution on both the benzene and propyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-N-(3-chloro-1-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c16-11-10-15(12-4-2-1-3-5-12)18-21(19,20)14-8-6-13(17)7-9-14/h1-9,15,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBBOVLOJJLSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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